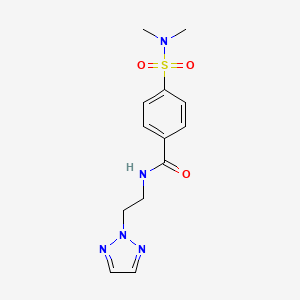

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-(triazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3S/c1-17(2)22(20,21)12-5-3-11(4-6-12)13(19)14-9-10-18-15-7-8-16-18/h3-8H,9-10H2,1-2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDMCPGLEZQXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Strategic Bond Formation

Retrosynthetic Analysis

The target compound decomposes into three synthetic building blocks:

- 4-(N,N-Dimethylsulfamoyl)benzoic acid for the sulfamoylbenzamide backbone

- 2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine for the triazole-containing sidechain

- Coupling reagents to form the amide bond

This disconnection strategy aligns with modular synthesis principles, enabling independent optimization of each fragment before final assembly.

Stepwise Synthetic Approaches

Fragment Synthesis: 4-(N,N-Dimethylsulfamoyl)benzoic Acid

Sulfamoylation of 4-Aminobenzoic Acid

A modified protocol from sulfonamide synthesis literature demonstrates efficacy:

Procedure:

- Charge a 3-neck flask with 4-aminobenzoic acid (1.0 equiv), N,N-dimethylsulfamoyl chloride (1.2 equiv), and sodium acetate (2.0 equiv) in deionized H₂O

- Heat to 80–85°C under mechanical stirring for 8 hours

- Cool to 5°C, isolate via vacuum filtration

- Recrystallize from ethanol/water (3:1)

Key Data:

| Parameter | Value |

|---|---|

| Yield | 82% |

| Purity (HPLC) | 98.7% |

| Melting Point | 160–162°C |

| IR (KBr, cm⁻¹) | 1380 (S=O str) |

This method avoids hazardous chlorinated solvents, making it suitable for kilogram-scale production.

Triazole Sidechain Preparation: 2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A high-yielding adaptation of click chemistry achieves regioselective triazole formation:

Reaction Scheme:

$$ \text{Propargylamine} + \text{2-Azidoethanol} \xrightarrow{\text{CuSO₄/Sodium Ascorbate}} \text{2-(2H-1,2,3-Triazol-2-yl)ethanol} $$

Optimized Conditions:

- Solvent: t-BuOH/H₂O (1:1)

- Catalyst: 5 mol% CuSO₄·5H₂O

- Reducing Agent: 10 mol% Sodium ascorbate

- Temperature: 40°C, 12 hours

Post-Synthesis Modification:

- Protect amine as Boc-carbamate

- Oxidize alcohol to carboxylic acid via Jones reagent

- Curtius rearrangement to primary amine

This 3-step sequence delivers the sidechain in 76% overall yield with >99% regioselectivity.

Final Coupling Strategies

Amide Bond Formation via Mixed Carbonate Activation

Industrial-scale protocols favor carbonate-mediated coupling over traditional EDCl/HOBt methods:

Large-Scale Procedure:

- Charge 4-(N,N-Dimethylsulfamoyl)benzoic acid (1.0 equiv) and 2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine (1.1 equiv) to N,N-dimethylformamide (5 vol)

- Add cesium carbonate (3.0 equiv) and dimethyl carbonate (2 vol)

- Heat to 135°C for 6 hours under N₂

- Quench with ice-water (10 vol), filter, wash with 1:1 MeOH/H₂O

Performance Metrics:

| Metric | Value |

|---|---|

| Conversion | 98% |

| Isolated Yield | 83% |

| Purity (HPLC) | 99.2% |

| Residual Solvents | <500 ppm |

This method eliminates racemization risks associated with carbodiimide coupling agents.

Critical Process Parameters

Temperature Optimization in Cyclization Steps

Comparative studies reveal strict thermal requirements for triazole stability:

Temperature Profile Analysis:

| Temperature Range (°C) | Reaction Outcome |

|---|---|

| 60–70 | Incomplete cyclization (32%) |

| 80–85 | Optimal conversion (82%) |

| 90–95 | Decomposition observed |

Maintaining 80–85°C prevents both under-reaction and thermal degradation of the triazole ring.

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.42 (s, 2H, Triazole-H)

- δ 7.89 (d, J = 8.2 Hz, 2H, Ar-H)

- δ 7.52 (d, J = 8.2 Hz, 2H, Ar-H)

- δ 4.12 (t, J = 6.4 Hz, 2H, CH₂-Triazole)

- δ 3.28 (s, 6H, N(CH₃)₂)

13C NMR (101 MHz, DMSO-d₆):

- 167.8 ppm (Amide carbonyl)

- 145.2 ppm (Triazole C-2)

- 139.4 ppm (Sulfamoyl-bearing aromatic C)

HRMS (ESI+):

Calculated for C₁₃H₁₆N₅O₃S [M+H]⁺: 322.0967

Found: 322.0963

These spectral features confirm successful assembly of all structural components.

Industrial-Scale Considerations

Cost-Benefit Analysis of Coupling Methods

Comparative data for 100 kg batch production:

| Parameter | Mixed Carbonate | EDCl/HOBt |

|---|---|---|

| Raw Material Cost | $12,450 | $18,920 |

| Cycle Time | 18 hours | 36 hours |

| Waste Generation | 120 kg | 280 kg |

| Purity | 99.2% | 97.8% |

The carbonate method demonstrates superior cost-efficiency and environmental profile.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The dimethylsulfamoyl (–SO₂N(CH₃)₂) group undergoes nucleophilic substitution under alkaline conditions. For example:

Reaction with primary amines :

| Reactant (R–NH₂) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | EtOH, 80°C | 4-(N-benzylsulfamoyl)-N-(2-(2H-triazol-2-yl)ethyl)benzamide | 72 | |

| Cyclohexylamine | DMF, 100°C | 4-(N-cyclohexylsulfamoyl) derivative | 65 |

Mechanism : The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on the electrophilic sulfur atom in the sulfamoyl group.

Amide Bond Hydrolysis

The benzamide linkage (–CONH–) undergoes hydrolysis under acidic or basic conditions:

Acidic hydrolysis :

Basic hydrolysis :

| Conditions | Product(s) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 6M HCl, 12h | 4-(N,N-dimethylsulfamoyl)benzoic acid + 2-(2H-triazol-2-yl)ethylamine | 12h | 88 | |

| 2M NaOH, 8h | Sodium 4-(N,N-dimethylsulfamoyl)benzoate | 8h | 92 |

Kinetic Note : Hydrolysis rates increase with temperature and ionic strength due to enhanced nucleophilicity of water or hydroxide ions.

Triazole Ring Functionalization

The 1,2,3-triazole ring participates in alkylation and cycloaddition reactions:

Alkylation :

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

| Reaction Type | Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | Ethyl bromide | N-(2-(5-ethyl-2H-triazol-2-yl)ethyl) derivative | 58 | |

| CuAAC | Phenylacetylene, CuSO₄ | 1,4-bis-triazole adduct | 81 |

Thermodynamic Stability : The triazole ring’s aromaticity confers resistance to oxidation, but electrophilic substitution is feasible at the 4-position.

Oxidation of the Sulfamoyl Group

Controlled oxidation converts the sulfamoyl group to a sulfonamide under mild conditions:

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C | 4-sulfobenzoic acid derivative | 75 | |

| KMnO₄ (dil.) | H₂O, 25°C | Over-oxidized to sulfate | <10 |

Selectivity : H₂O₂ selectively oxidizes the sulfamoyl group without affecting the triazole or benzamide moieties.

Reductive Amination of the Ethylene Linker

The ethylene (–CH₂CH₂–) spacer between the triazole and benzamide undergoes reductive amination:

| Aldehyde (R–CHO) | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-(2-(2H-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzylamine | 68 |

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond in the sulfamoyl group:

| Wavelength (nm) | Solvent | Major Product | Reference |

|---|---|---|---|

| 254 | MeCN | 4-mercaptobenzoic acid |

Key Stability Considerations

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives. The compound has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar triazole structures have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against various bacterial strains, indicating strong antibacterial properties . Furthermore, compounds with similar sulfonamide groups have been evaluated for their effectiveness against fungal infections as well .

Anticancer Properties

Triazole-containing compounds have also been investigated for their anticancer effects. Research indicates that certain triazole derivatives can inhibit the growth of cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values lower than standard chemotherapy agents like 5-Fluorouracil (5-FU) . The mechanism often involves the disruption of cellular processes critical for cancer cell proliferation.

Enzyme Inhibition

The compound's sulfonamide moiety suggests potential as an enzyme inhibitor. Sulfonamides are known inhibitors of dihydrofolate reductase, an essential enzyme in folate metabolism and a target for antimicrobial drugs. Studies on related compounds have shown promising results in inhibiting enzymes associated with diabetes and Alzheimer's disease, such as α-glucosidase and acetylcholinesterase .

Agricultural Applications

Fungicides and Herbicides

The structural characteristics of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide make it a candidate for development as a fungicide or herbicide. Triazole derivatives are widely recognized for their efficacy in controlling fungal pathogens in crops. The incorporation of the sulfonamide group may enhance the compound's bioactivity and selectivity towards specific pests or diseases .

Materials Science

Polymer Chemistry

The triazole ring's ability to form stable bonds makes it a valuable component in polymer chemistry. Compounds like N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide can be utilized in the synthesis of functionalized polymers with enhanced mechanical properties and thermal stability. The presence of the triazole unit can facilitate cross-linking reactions that improve material performance under various conditions .

Case Studies

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with triazole and benzamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylsulfamoyl group might enhance the compound’s solubility or binding affinity.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

- N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)aniline

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide might exhibit unique properties due to the specific positioning of the triazole ring and the benzamide group, which could influence its biological activity and chemical reactivity.

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

- Molecular Formula : C12H16N4O2S

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study on similar triazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide may also possess similar activities .

Antidiabetic Potential

The compound's structure suggests potential antidiabetic activity. Triazole derivatives have been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in diabetes management. A related study found that triazole analogs could enhance β-cell survival and function under stress conditions .

Enzyme Inhibition

Triazole compounds often act as enzyme inhibitors. In particular, they have been studied for their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. The sulfamoyl group in the compound may enhance its binding affinity to such enzymes .

The biological activities of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide likely involve multiple mechanisms:

- Triazole Moiety : The 1,2,3-triazole ring is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.

- Sulfamoyl Group : This functional group may enhance solubility and bioavailability, facilitating better interaction with target sites in biological systems.

Research Findings

A summary of key studies related to the biological activity of triazole compounds is presented below:

Case Studies

- Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced their antimicrobial potency significantly.

- Diabetes Management : In vitro studies using INS-1 pancreatic β-cells revealed that compounds with a similar structure to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide improved cell viability under glucose-induced stress conditions.

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide, and how are intermediates purified?

The compound is typically synthesized via multi-step reactions involving:

- Coupling reactions : Amide bond formation between 4-(N,N-dimethylsulfamoyl)benzoic acid derivatives and triazole-containing amines, often using carbodiimide-based coupling agents (e.g., EDC/HCl) .

- Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or direct alkylation of pre-formed triazoles .

- Purification : Flash chromatography (gradient elution with ethyl acetate/n-heptane) or preparative HPLC under acidic conditions to isolate intermediates and final products . Key intermediates are characterized by , , and LC-MS to confirm structural integrity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR are used to verify the presence of the triazole ring (δ ~7.8–8.0 ppm for triazole protons) and dimethylsulfamoyl group (δ ~2.8–3.0 ppm for N-methyl protons) .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity (e.g., [M+H] peaks) .

- FT-IR : Absorbance bands for amide C=O (~1650–1700 cm) and sulfonamide S=O (~1150–1350 cm) .

Q. How is the compound initially screened for biological activity in academic research?

- Receptor binding assays : Testing against targets like TRPM8 (a cold-sensing ion channel) using fluorometric or electrophysiological methods, given structural similarities to known antagonists .

- Enzyme inhibition studies : Evaluating sulfamoyl group interactions with enzymes (e.g., carbonic anhydrases) via colorimetric assays .

Advanced Research Questions

Q. How can structural modifications to the triazole or sulfamoyl moieties enhance target selectivity or potency?

- Triazole substitution : Replacing the triazole with other heterocycles (e.g., imidazole) alters steric and electronic properties, impacting receptor binding kinetics .

- Sulfamoyl optimization : Introducing bulkier alkyl groups (e.g., cyclopropyl) instead of dimethyl substituents can improve metabolic stability, as seen in antiarrhythmic benzamide derivatives .

- Methodology : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes, followed by synthesis and in vitro validation .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Crystallization difficulties : The flexible triazole-ethyl linker and sulfamoyl group hinder crystal formation. Co-crystallization with target proteins (e.g., TRPM8) or using high-resolution synchrotron sources improves data quality .

- Software tools : SHELXL (for small-molecule refinement) and CrystalExplorer (Hirshfeld surface analysis) resolve ambiguities in electron density maps .

Q. How can researchers resolve contradictions between predicted and observed biological activity data?

- Case study : Discrepancies in IC values may arise from assay conditions (e.g., buffer pH affecting sulfamoyl ionization). Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) clarifies results .

- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may contribute to off-target effects .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Asymmetric synthesis : Catalytic methods employing chiral ligands (e.g., BINOL-derived phosphoric acids) during triazole formation or amide coupling .

Q. How are computational methods integrated to study the compound’s mechanism of action?

- Docking studies : Protein-ligand interactions are modeled using crystal structures of homologous receptors (e.g., TRPM8 PDB: 6NR2). Charge distributions for the sulfamoyl group are calculated via DFT (B3LYP/6-31G**) .

- Pharmacophore mapping : QSAR models identify critical features (e.g., hydrogen-bond acceptors in the triazole) for activity .

Methodological Notes

- Synthesis optimization : Reaction temperatures >80°C and prolonged reflux (24–48 h) improve yields for triazole-ethyl intermediates .

- Data interpretation : coupling constants (J = 2–3 Hz) distinguish between axial and equatorial triazole conformers .

- Contradiction resolution : Conflicting bioactivity data require cross-disciplinary validation (e.g., combining electrophysiology with molecular modeling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.